3-Chloro-4-(pyrrolidin-1-yl)aniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJSLXVGFFLZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283789 | |
| Record name | 3-Chloro-4-(1-pyrrolidinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16089-44-4 | |
| Record name | 3-Chloro-4-(1-pyrrolidinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16089-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(1-pyrrolidinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-(pyrrolidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the organic compound 3-Chloro-4-(pyrrolidin-1-yl)aniline. Due to a lack of available experimental data in peer-reviewed literature, this document presents predicted values for key parameters, offering a valuable resource for researchers in drug discovery and chemical synthesis. Detailed, standardized experimental protocols for the determination of these properties are also provided, alongside a plausible synthetic workflow for the compound's preparation.
Introduction
This compound is a substituted aniline derivative of interest in medicinal chemistry and materials science. Its structure, featuring a chlorinated benzene ring, an aniline moiety, and a pyrrolidine substituent, suggests potential applications as a scaffold in the synthesis of more complex molecules, including pharmacologically active agents. An understanding of its physicochemical properties is fundamental for its application in synthesis, for predicting its behavior in biological systems, and for the development of analytical methods. This guide summarizes its key computed properties and outlines the standard methodologies for their experimental verification.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. For comparative purposes, experimentally determined data for the related compound 3-Chloroaniline are also included where available.
Table 1: Summary of Predicted and Comparative Physicochemical Data
| Property | This compound (Predicted) | 3-Chloroaniline (Experimental) |
| Molecular Formula | C₁₀H₁₃ClN₂ | C₆H₆ClN |
| Molecular Weight | 196.68 g/mol | 127.57 g/mol [1] |
| Melting Point | Not Available | -11 to -9 °C[1] |
| Boiling Point | Not Available | 230-231 °C[1] |
| Water Solubility | Not Available | 6.8 g/L at 20 °C |
| pKa (basic) | Not Available | 3.46 at 25 °C[1] |
| logP | Not Available | 1.9[1] |
Note: Predicted values are generated from computational models and should be confirmed by experimental data.
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physicochemical properties of aromatic amines like this compound.
Melting Point Determination
The melting point of a solid is a measure of its purity and can be used for identification.
-
Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 10-20 °C/min) to determine an approximate melting range.
-
The apparatus is allowed to cool, and a second sample is heated slowly (1-2 °C/min) through the approximate melting range.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
-
Boiling Point Determination
For liquid compounds or those that can be melted without decomposition, the boiling point is a key physical constant.
-
Apparatus: Thiele tube or micro boiling point apparatus, small test tube, capillary tube, thermometer, heating source.
-
Procedure (Micro Method):
-
A few drops of the liquid sample are placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the sample.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Solubility Determination
Solubility is a crucial parameter, particularly in drug development, as it influences absorption and distribution.
-
Apparatus: Vials, analytical balance, orbital shaker or magnetic stirrer, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH, organic solvent) in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the compound in the clear filtrate is determined using a validated analytical method, such as HPLC-UV.
-
The experiment is performed in triplicate to ensure accuracy.
-
pKa Determination
The pKa value indicates the strength of an acid or base and is critical for predicting the ionization state of a molecule at a given pH.
-
Apparatus: pH meter, autoburette, beaker, magnetic stirrer, UV-Vis spectrophotometer or potentiometer.
-
Procedure (Potentiometric Titration):
-
A known concentration of the compound is dissolved in a suitable solvent (often a water-methanol mixture for poorly water-soluble compounds).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve. For an amine, this will represent the pKa of its conjugate acid.
-
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its pharmacokinetic properties.
-
Apparatus: Separatory funnel or vials, orbital shaker, analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure (Shake-Flask Method):
-
A solution of the compound is prepared in either n-octanol or water.
-
Equal volumes of pre-saturated n-octanol and pre-saturated water are mixed in a separatory funnel or vial.
-
A known amount of the compound is added, ensuring the concentration is below its solubility limit in both phases.
-
The mixture is shaken vigorously for a set period to allow for partitioning and then left to stand for the phases to separate completely.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
-
Synthesis Workflow
As no specific synthesis for this compound is readily available in the literature, a plausible two-step synthetic route is proposed. This involves an initial nucleophilic aromatic substitution followed by a reduction of a nitro group. This workflow is based on established methodologies for the synthesis of similar substituted anilines.
Caption: Plausible synthetic route for this compound.
Conclusion
This technical guide provides essential, albeit predicted, physicochemical data for this compound, a compound of interest for further chemical and pharmaceutical development. The outlined standard experimental protocols offer a clear path for the empirical determination of these properties. The proposed synthetic workflow serves as a practical starting point for its laboratory-scale preparation. It is anticipated that this information will facilitate future research and application of this compound.
References
In-Depth Technical Guide: Mass Spectrometry Analysis of 3-Chloro-4-(pyrrolidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-Chloro-4-(pyrrolidin-1-yl)aniline, a key intermediate in pharmaceutical synthesis. This document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data to facilitate its identification and characterization in various matrices.
Compound Profile
This compound is an aromatic amine with the following chemical properties:
| Property | Value |
| Chemical Formula | C₁₀H₁₃ClN₂ |
| Molecular Weight | 196.68 g/mol |
| Monoisotopic Mass | 196.07675 u |
| CAS Number | 16089-44-4 |
Mass Spectrometry: Predicted Behavior and Fragmentation
Based on its structure, this compound is well-suited for analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Due to its polarity and thermal stability, LC-MS with electrospray ionization (ESI) is often the preferred method for its sensitive and robust detection.
In positive ion ESI-MS, the compound is expected to readily form a protonated molecule, [M+H]⁺, at an m/z of approximately 197.0846. The presence of chlorine will result in a characteristic isotopic pattern, with a peak at [M+2+H]⁺ (m/z 199.0816) that is approximately one-third the intensity of the [M+H]⁺ peak.
The fragmentation of this compound is predicted to be governed by the stability of the aromatic ring and the lability of the pyrrolidine substituent. The primary fragmentation pathways for aromatic amines typically involve cleavage of the bonds alpha to the nitrogen atom.[1] For cyclic amines, ring opening is also a common fragmentation route.[1]
Quantitative Data: Predicted Mass-to-Charge Ratios
The following table summarizes the predicted quantitative data for the major ions of this compound in a positive ion mode mass spectrum.
| Ion Description | Proposed Structure | Predicted m/z |
| Protonated Molecule [M+H]⁺ | C₁₀H₁₄ClN₂⁺ | 197.08 |
| Isotope Peak [M+2+H]⁺ | C₁₀H₁₄³⁷ClN₂⁺ | 199.08 |
| Fragment 1: Loss of C₂H₄ | C₈H₁₀ClN₂⁺ | 169.05 |
| Fragment 2: Loss of C₄H₇ | C₆H₇ClN⁺ | 128.03 |
| Fragment 3: Loss of Pyrrolidine | C₆H₅ClN⁺ | 126.01 |
| Fragment 4: Loss of Cl | C₁₀H₁₄N₂⁺ | 162.12 |
Experimental Protocol: LC-MS/MS Analysis
This section details a representative experimental protocol for the quantitative analysis of this compound using a triple quadrupole mass spectrometer.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Matrix Samples (e.g., Plasma, Urine): For biological samples, a protein precipitation or solid-phase extraction (SPE) is recommended.[2][3]
-
Protein Precipitation: To 100 µL of the matrix sample, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant for LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE): Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water. Load the pre-treated sample and wash with an acidic solution followed by methanol. Elute the analyte with a basic methanolic solution. Evaporate the eluent and reconstitute in the mobile phase.
-
Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC or equivalent[4] |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| MS System | Agilent 6470A Triple Quadrupole LC/MS or equivalent[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Multiple Reaction Monitoring (MRM) Transitions | Precursor Ion (m/z) |
| 197.1 | |
| 197.1 |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for this compound.
Proposed Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation of this compound.
References
- 1. GCMS Section 6.15 [people.whitman.edu]
- 2. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
An In-Depth Technical Guide to the FT-IR Spectrum of 3-Chloro-4-(pyrrolidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 3-Chloro-4-(pyrrolidin-1-yl)aniline. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide synthesizes information from spectral data of analogous structures, including substituted anilines and aromatic amines, to predict and interpret its key vibrational modes.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the various functional groups present in the molecule. The predicted wavenumbers and their assignments are summarized in the table below. These predictions are based on established correlation tables and spectral data of similar compounds.[1][2][3]
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3450 - 3350 | Asymmetric and Symmetric N-H stretching | Primary Aromatic Amine (-NH₂) | Medium to Strong, Two Bands |
| 3080 - 3010 | C-H stretching | Aromatic Ring | Medium to Weak |
| 2970 - 2850 | C-H stretching | Pyrrolidine Ring (Aliphatic) | Medium |
| 1630 - 1580 | N-H bending (scissoring) | Primary Aromatic Amine (-NH₂) | Medium to Strong |
| 1600 - 1450 | C=C stretching | Aromatic Ring | Medium to Strong, Multiple Bands |
| 1335 - 1250 | C-N stretching | Aromatic Amine | Strong |
| 1250 - 1020 | C-N stretching | Aliphatic Amine (Pyrrolidine) | Medium to Weak |
| 850 - 750 | C-H out-of-plane bending | Aromatic Ring (Substitution Pattern) | Strong |
| 800 - 600 | C-Cl stretching | Aryl Halide | Medium to Strong |
| 910 - 665 | N-H wagging | Primary Aromatic Amine (-NH₂) | Broad, Medium |
Interpretation of Key Spectral Features
The FT-IR spectrum of this compound can be understood by analyzing the contributions of its three main structural components: the substituted benzene ring, the primary aniline amine group, and the pyrrolidine ring.
-
Aniline Moiety : The primary aromatic amine group (-NH₂) is expected to show two distinct N-H stretching bands in the region of 3450-3350 cm⁻¹, corresponding to asymmetric and symmetric vibrations.[1][2] A medium to strong N-H bending (scissoring) vibration should appear around 1630-1580 cm⁻¹.[1] Furthermore, a broad N-H wagging band may be observed in the 910-665 cm⁻¹ region.[1]
-
Substituted Benzene Ring : The aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the aromatic ring will likely produce a series of sharp bands between 1600 and 1450 cm⁻¹. The substitution pattern on the benzene ring will influence the C-H out-of-plane bending vibrations, which are expected in the 850-750 cm⁻¹ range and can be diagnostic of the arrangement of substituents.
-
Pyrrolidine and Chloro Substituents : The aliphatic C-H bonds of the pyrrolidine ring will give rise to stretching bands in the 2970-2850 cm⁻¹ region. The C-N stretching of the tertiary amine within the pyrrolidine ring is expected to have a band in the 1250–1020 cm⁻¹ range.[1] The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ region and can be a strong to medium intensity band.[4]
Experimental Protocol for FT-IR Analysis
The following section outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the KBr pellet method.
1. Sample Preparation (KBr Pellet Method)
-
Materials :
-
This compound sample (1-2 mg)
-
Infrared (IR) grade Potassium Bromide (KBr) powder (100-200 mg), thoroughly dried.
-
Agate mortar and pestle.
-
Hydraulic press with a pellet-forming die.
-
-
Procedure :
-
Gently grind the KBr powder in the agate mortar to a fine, consistent particle size.
-
Add the this compound sample to the KBr powder in the mortar.
-
Mix the sample and KBr thoroughly by gentle grinding for several minutes to ensure a homogenous mixture.
-
Transfer a portion of the mixture to the pellet-forming die.
-
Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die.
-
2. FT-IR Spectrometer Operation
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Procedure :
-
Ensure the spectrometer is properly calibrated and the sample compartment is clean.
-
Record a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.
-
Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment.
-
Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
3. Data Analysis
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the major absorption bands and record their wavenumbers.
-
Compare the observed peaks with the predicted values and known correlation tables to assign the vibrational modes to the specific functional groups within the molecule.
Diagrams
Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.
Caption: Logical relationship between the functional groups of the molecule and their IR vibrations.
References
Core Technical Guide: Solubility of 3-Chloro-4-(pyrrolidin-1-yl)aniline in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-4-(pyrrolidin-1-yl)aniline is a substituted aniline derivative with potential applications in pharmaceutical and chemical research. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and analytical method development. This guide summarizes the expected solubility behavior of this compound and provides a methodological framework for its experimental determination.
Predicted Solubility Profile
Quantitative Solubility Data (Case Study: 3,5-Dichloroaniline)
While specific quantitative solubility data for this compound is not available, the following tables present the experimentally determined mole fraction solubility of a structurally related compound, 3,5-dichloroaniline, in methanol-water and ethanol-water mixtures at various temperatures.[3] This data serves as a valuable proxy to understand how the solubility of a substituted chloroaniline can vary with solvent composition and temperature.
Table 1: Mole Fraction Solubility of 3,5-Dichloroaniline in Methanol-Water Mixtures [3]
| Temperature (K) | w(methanol) = 0.6 | w(methanol) = 0.7 | w(methanol) = 0.8 | w(methanol) = 0.9 | w(methanol) = 1.0 |
| 278.15 | 0.0158 | 0.0275 | 0.0453 | 0.0689 | 0.0968 |
| 283.15 | 0.0183 | 0.0315 | 0.0516 | 0.0779 | 0.1092 |
| 288.15 | 0.0212 | 0.0361 | 0.0587 | 0.0881 | 0.1232 |
| 293.15 | 0.0245 | 0.0413 | 0.0668 | 0.0996 | 0.1389 |
| 298.15 | 0.0283 | 0.0472 | 0.0759 | 0.1125 | 0.1565 |
| 303.15 | 0.0326 | 0.0539 | 0.0862 | 0.1270 | 0.1762 |
Table 2: Mole Fraction Solubility of 3,5-Dichloroaniline in Ethanol-Water Mixtures [3]
| Temperature (K) | w(ethanol) = 0.6 | w(ethanol) = 0.7 | w(ethanol) = 0.8 | w(ethanol) = 0.9 | w(ethanol) = 1.0 |
| 278.15 | 0.0198 | 0.0368 | 0.0632 | 0.1032 | 0.1558 |
| 283.15 | 0.0231 | 0.0426 | 0.0729 | 0.1182 | 0.1779 |
| 288.15 | 0.0269 | 0.0492 | 0.0838 | 0.1351 | 0.2025 |
| 293.15 | 0.0313 | 0.0568 | 0.0962 | 0.1542 | 0.2299 |
| 298.15 | 0.0363 | 0.0654 | 0.1102 | 0.1757 | 0.2605 |
| 303.15 | 0.0420 | 0.0753 | 0.1260 | 0.1999 | 0.2946 |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal equilibrium method.
4.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, etc.)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to maintain the temperature.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial to remove any undissolved solid.
-
Determine the mass of the collected filtrate.
-
-
Quantification:
-
Dilute a known amount of the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte.
-
-
Calculation of Solubility:
-
Calculate the solubility in terms of mass per volume (e.g., mg/mL) or mole fraction based on the determined concentration and the density of the solvent.
-
Visualizations
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Chloro-4-(pyrrolidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(pyrrolidin-1-yl)aniline is a substituted aniline derivative of interest in medicinal chemistry and materials science. Its structural motif, featuring a halogenated phenyl ring coupled with a pyrrolidine moiety, makes it a valuable building block for the synthesis of a variety of target molecules, including kinase inhibitors and other pharmacologically active agents. This document provides detailed synthetic routes and experimental protocols for the preparation of this compound, designed to be a practical guide for laboratory synthesis.
The presented synthesis is a two-step process commencing with the nucleophilic aromatic substitution (SNAr) on a halogenated nitrobenzene, followed by the reduction of the nitro group to the desired aniline. Two effective methods for the reduction step are presented: catalytic hydrogenation and iron-mediated reduction.
Data Presentation
The following table summarizes the quantitative data for the two proposed synthetic routes to this compound.
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Iron Reduction |
| Starting Material | 1,2-Dichloro-4-nitrobenzene | 1,2-Dichloro-4-nitrobenzene |
| Step 1 Reaction Type | Nucleophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |
| Step 1 Reagents | Pyrrolidine, N,N-Dimethylformamide (DMF) | Pyrrolidine, N,N-Dimethylformamide (DMF) |
| Step 1 Temp. & Time | 90°C, 1-2 hours | 90°C, 1-2 hours |
| Step 1 Interm. Yield | ~99% (analogous reaction)[1] | ~99% (analogous reaction)[1] |
| Step 1 Interm. Purity | >95% (typical) | >95% (typical) |
| Step 2 Reaction Type | Catalytic Hydrogenation | Chemical Reduction |
| Step 2 Reagents | 10% Pd/C, Methanol, H₂ gas | Iron powder, Acetic Acid, Ethanol |
| Step 2 Temp. & Time | Room Temperature, 2-4 hours | 80-90°C, 2-4 hours |
| Overall Yield | High | High |
| Final Product Purity | >97% | >95% |
Experimental Protocols
Route 1: Synthesis via Catalytic Hydrogenation
Step 1: Synthesis of 1-(2-chloro-4-nitrophenyl)pyrrolidine
-
Materials:
-
1,2-Dichloro-4-nitrobenzene
-
Pyrrolidine
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of 1,2-dichloro-4-nitrobenzene (1.0 eq) in DMF, add pyrrolidine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 90°C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-chloro-4-nitrophenyl)pyrrolidine. The product can be used in the next step without further purification if deemed sufficiently pure by TLC or ¹H NMR.
-
Step 2: Synthesis of this compound
-
Materials:
-
1-(2-chloro-4-nitrophenyl)pyrrolidine
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite
-
-
Procedure:
-
Dissolve 1-(2-chloro-4-nitrophenyl)pyrrolidine (1.0 eq) in methanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the vessel and backfill with hydrogen gas (balloon or Parr shaker). Repeat this process 3-4 times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-4 hours.[1] Monitor the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. The crude product can be purified by column chromatography on silica gel if necessary.
-
Route 2: Synthesis via Iron Reduction
Step 1: Synthesis of 1-(2-chloro-4-nitrophenyl)pyrrolidine
-
This step is identical to Step 1 in Route 1.
Step 2: Synthesis of this compound
-
Materials:
-
1-(2-chloro-4-nitrophenyl)pyrrolidine
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, suspend 1-(2-chloro-4-nitrophenyl)pyrrolidine (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water.
-
Heat the mixture to reflux (80-90°C) and then add glacial acetic acid (or concentrated HCl) dropwise.
-
Stir the reaction mixture vigorously at reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain this compound. Purify by column chromatography if necessary.
-
Mandatory Visualization
References
Application Notes and Protocols for 3-Chloro-4-(pyrrolidin-1-yl)aniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(pyrrolidin-1-yl)aniline is a substituted aniline derivative that holds significant potential as a versatile building block in medicinal chemistry. Its structural features, including a nucleophilic aniline moiety, a chlorine atom that can influence electronic properties and metabolic stability, and a pyrrolidine ring that can enhance solubility and provide a vector for exploring chemical space, make it an attractive scaffold for the design of novel therapeutic agents. This document provides an overview of its potential applications, particularly in the development of kinase inhibitors, along with detailed, inferred protocols for its synthesis and use in the preparation of biologically active molecules.
The aniline scaffold is a common motif in many FDA-approved drugs; however, it can be susceptible to metabolic bioactivation, leading to toxicity. The specific substitution pattern of this compound may offer a way to modulate this liability while maintaining or enhancing pharmacological activity.
Potential Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The aniline nitrogen of this scaffold can act as a crucial hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of various kinases.
Derivatives of structurally similar anilines have shown potent inhibitory activity against several important kinase targets:
-
Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.
-
BCR-ABL Kinase: Substituted anilines are key components of inhibitors targeting the BCR-ABL fusion protein, which is causative in chronic myeloid leukemia.[1]
-
Spleen Tyrosine Kinase (Syk) and Germinal Center Kinase (Gck): Novel kinase inhibitors with activity against Syk and Gck have been developed using related heterocyclic and aniline building blocks.[2]
-
Polo-like kinase 1 (PLK1): This is a critical regulator of the cell cycle and a target for cancer therapy.[3]
The 3-chloro-substituent can provide additional selectivity and potency, while the 4-pyrrolidinyl group can improve physicochemical properties such as solubility and cell permeability.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of this compound. These are based on established synthetic methodologies for analogous compounds.
Protocol 1: Synthesis of this compound
This protocol describes a plausible two-step synthesis starting from 3,4-dichloro-1-nitrobenzene.
Step 1: Synthesis of 1-(2-Chloro-4-nitrophenyl)pyrrolidine
-
To a solution of 3,4-dichloro-1-nitrobenzene (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add potassium carbonate (2-3 equivalents).
-
Add pyrrolidine (1.1-1.5 equivalents) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 1-(2-Chloro-4-nitrophenyl)pyrrolidine.
Step 2: Reduction to this compound
-
Suspend 1-(2-Chloro-4-nitrophenyl)pyrrolidine (1 equivalent) in a solvent mixture of ethanol and water.
-
Add iron powder (3-5 equivalents) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a 4-(3-Chloro-4-(pyrrolidin-1-yl)anilino)quinazoline Derivative (General Procedure for Kinase Inhibitor Synthesis)
This protocol outlines the coupling of this compound with a 4-chloroquinazoline core, a common step in the synthesis of many kinase inhibitors.
-
Dissolve 4-chloroquinazoline (1 equivalent) and this compound (1-1.2 equivalents) in a suitable solvent such as isopropanol or n-butanol.
-
A catalytic amount of acid (e.g., HCl) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with the reaction solvent and then with a non-polar solvent like diethyl ether or hexane to remove impurities.
-
Dry the product under vacuum to yield the desired 4-(3-Chloro-4-(pyrrolidin-1-yl)anilino)quinazoline derivative.
Quantitative Data for Analogous Compounds
| Compound Class | Target Kinase | IC50 / GI50 | Reference Compound/Derivative |
| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | Colon Cancer Cell Lines (HCT-116, SW-620, Colo-205) | ~1.0–1.6 x 10⁻⁸ M | 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione |
| 4-benzyloxy-1-(2-arylaminopyridin-4-yl)-1H-pyrazole-3-carboxamides | PLK1 | 219 nM | Compound 15 from the study |
Visualizations
Signaling Pathway: EGFR Inhibition
The following diagram illustrates the general mechanism of action for an EGFR kinase inhibitor. Derivatives of this compound could be designed to function in a similar manner.
Caption: EGFR signaling and inhibition workflow.
Experimental Workflow: Synthesis of a Kinase Inhibitor
This diagram outlines the key steps in the synthesis of a potential kinase inhibitor using this compound.
References
- 1. Design, synthesis and antitumor evaluation of 3‑chloro-4 - (pyridin-2-ylmethoxy) aniline derivatives as BCR-ABL kinase | Scilit [scilit.com]
- 2. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-arylation Reactions Using 3-Chloro-4-(pyrrolidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-arylation reactions utilizing 3-chloro-4-(pyrrolidin-1-yl)aniline as a key building block. The resulting N-aryl derivatives are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmacologically active compounds. This document outlines the primary catalytic systems employed for such transformations, namely the Buchwald-Hartwig amination and the Ullmann condensation, and offers detailed experimental protocols.
Introduction to N-arylation of this compound
N-arylation reactions are fundamental transformations in organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] When applied to this compound, these reactions produce a diverse array of diarylamines, which are prevalent structural motifs in numerous pharmaceutical agents.[3] The electron-donating nature of the pyrrolidinyl group and the presence of the chloro substituent on the aniline ring can influence the reactivity and regioselectivity of these coupling reactions. The two most prominent and effective methods for the N-arylation of anilines are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.[1][4]
Key N-arylation Methodologies
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from amines and aryl halides.[1][2] This methodology is widely used in drug discovery and development due to its broad substrate scope and functional group tolerance.[5]
Reaction Scheme:
-
Ar-X: Aryl halide or triflate
-
H₂N-Ar': this compound
-
Pd catalyst: A source of palladium(0), such as Pd₂(dba)₃ or Pd(OAc)₂
-
Ligand: Typically a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, RuPhos)
-
Base: A non-nucleophilic base, such as NaOtBu, K₃PO₄, or Cs₂CO₃
Catalytic Cycle (Simplified):
The reaction proceeds through a catalytic cycle involving:
-
Oxidative Addition: The aryl halide oxidatively adds to the Pd(0) catalyst.
-
Amine Coordination and Deprotonation: The aniline coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The N-arylated product is formed through reductive elimination, regenerating the Pd(0) catalyst.[1]
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig amination.[4] While historically requiring harsh conditions, modern modifications have made it a more viable method.
Reaction Scheme:
-
Ar-X: Aryl halide (iodides and bromides are more reactive than chlorides)
-
H₂N-Ar': this compound
-
Cu catalyst: Typically CuI, Cu₂O, or copper powder
-
Ligand: Often a diamine or an amino acid (e.g., L-proline)
-
Base: K₂CO₃, Cs₂CO₃, or an organic base
Mechanism (Simplified):
The mechanism is less universally agreed upon than the Buchwald-Hartwig reaction but is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[4]
Experimental Protocols
While specific literature examples detailing the N-arylation of this compound are not abundant, the following protocols are based on well-established procedures for similar substituted anilines and are expected to provide good to excellent yields. Optimization of the reaction conditions for specific substrates is recommended.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Quantitative Data (Expected):
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 85-95 |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 80-90 |
| 4-Bromobenzonitrile | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | 75-85 |
Note: Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol outlines a general procedure for the N-arylation of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the aryl iodide (1.1 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMSO (5 mL).
-
Heat the reaction mixture at 90-120 °C with stirring for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Expected):
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | CuI / L-Proline | K₂CO₃ | DMSO | 110 | 24 | 70-85 |
| 1-Iodo-4-methoxybenzene | CuI / L-Proline | K₂CO₃ | DMSO | 110 | 24 | 65-80 |
| 4-Iodobenzonitrile | CuI / L-Proline | K₂CO₃ | DMSO | 120 | 36 | 60-75 |
Note: Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Visualizations
Buchwald-Hartwig Amination Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Ullmann Condensation Workflow
Caption: General workflow for Ullmann condensation.
Catalytic Cycle Relationshipdot
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Cross-Coupling Reactions Involving 3-Chloro-4-(pyrrolidin-1-yl)aniline
These application notes provide detailed protocols and guidelines for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions using 3-Chloro-4-(pyrrolidin-1-yl)aniline as a key building block. This compound is of interest in medicinal chemistry and materials science due to its substituted aniline scaffold, which allows for the introduction of diverse functionalities. The chloro-substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The following sections detail generalized yet robust protocols that can be adapted and optimized for specific research and development needs.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures by reacting an aryl halide with an organoboron species. In this case, the chlorine atom of this compound is coupled with a variety of aryl or heteroaryl boronic acids or esters.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating plate/oil bath or microwave reactor
Procedure:
-
To the reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Seal the vessel with a rubber septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in anhydrous, degassed toluene (2 mL).
-
Using a syringe, add the catalyst solution to the reaction vessel.
-
Add degassed water (0.5 mL) to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Parameter | Description | Typical Value/Reagent |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Aryl- or Heteroarylboronic Acid | 1.2 - 1.5 equivalents |
| Palladium Precatalyst | Palladium(II) acetate (Pd(OAc)₂) | 1-5 mol% |
| Ligand | SPhos, XPhos, or RuPhos | 2-10 mol% |
| Base | Potassium phosphate (K₃PO₄), Cesium carbonate (Cs₂CO₃) | 2.0 - 3.0 equivalents |
| Solvent System | Toluene/Water, Dioxane/Water | Typically 10:1 to 4:1 ratio |
| Temperature | 80 - 120 °C | Dependent on substrate and catalyst |
| Typical Yield | Not specifically reported in literature | Estimated 60-90% based on similar substrates |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of a new C-N bond between an aryl halide and an amine.[1] In this context, this compound can be coupled with a variety of primary or secondary amines to generate more complex diamine structures.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Xantphos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene or Dioxane (anhydrous)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
In a separate vial, dissolve Pd₂(dba)₃ (0.015 mmol) and Xantphos (0.03 mmol) in anhydrous toluene (3 mL).
-
Add the catalyst solution to the reaction vessel.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination Parameters
| Parameter | Description | Typical Value/Reagent |
| Aryl Halide | This compound | 1.0 equivalent |
| Amine | Primary or Secondary Amine | 1.1 - 1.5 equivalents |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-3 mol% |
| Ligand | Xantphos, BINAP, DavePhos | 2-6 mol% |
| Base | Sodium tert-butoxide (NaOtBu), LHMDS | 1.2 - 2.0 equivalents |
| Solvent | Toluene, Dioxane | Anhydrous |
| Temperature | 90 - 120 °C | - |
| Typical Yield | Not specifically reported in literature | Estimated 70-95% based on similar substrates |
Sonogashira Coupling: C-C (sp²-sp) Bond Formation
The Sonogashira coupling is utilized to form a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkyne structures.[2] This reaction is valuable for the synthesis of conjugated systems.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH)
-
Tetrahydrofuran (THF) or DMF (anhydrous)
-
Reaction vessel
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Seal the vessel and purge with an inert gas.
-
Add anhydrous THF or DMF (5 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.
-
Once the reaction is complete (typically 4-16 hours), remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Presentation: Sonogashira Coupling Parameters
| Parameter | Description | Typical Value/Reagent |
| Aryl Halide | This compound | 1.0 equivalent |
| Alkyne | Terminal Alkyne | 1.2 - 2.0 equivalents |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 1-5 mol% |
| Copper Co-catalyst | Copper(I) iodide (CuI) | 2-10 mol% |
| Base | Triethylamine (Et₃N), Diisopropylamine (iPr₂NH) | 2.0 - 4.0 equivalents (can also be solvent) |
| Solvent | THF, DMF, Acetonitrile | Anhydrous |
| Temperature | Room Temperature to 80 °C | - |
| Typical Yield | Not specifically reported in literature | Estimated 65-90% based on similar substrates |
Visualizations: Reaction Workflows and Catalytic Cycles
The following diagrams illustrate the general workflow for a cross-coupling experiment and the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
References
Application Note and Protocol for the Synthesis of Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitors using 3-Chloro-4-(pyrrolidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, as it mimics the adenine ring of ATP, enabling it to bind to the ATP-binding site of various kinases. This application note provides a detailed protocol for the synthesis of a potent kinase inhibitor, N-(3-chloro-4-(pyrrolidin-1-yl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine , utilizing 3-Chloro-4-(pyrrolidin-1-yl)aniline as a key starting material.
Signaling Pathway
dot
Caption: General Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.
Experimental Workflow
dot
Caption: Workflow for the synthesis and evaluation of the target kinase inhibitor.
Materials and Methods
Materials
| Material | Supplier | Purity |
| This compound | Sigma-Aldrich | ≥98% |
| 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | Combi-Blocks | ≥97% |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | Strem Chemicals | ≥97% |
| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | Acros Organics | ≥98% |
| Cesium Carbonate (Cs2CO3) | Alfa Aesar | ≥99% |
| 1,4-Dioxane (anhydrous) | Sigma-Aldrich | ≥99.8% |
| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |
| Ethyl Acetate (EtOAc) | Fisher Scientific | HPLC Grade |
| Hexanes | Fisher Scientific | HPLC Grade |
| Methanol (MeOH) | Fisher Scientific | HPLC Grade |
| Deuterated Dimethyl Sulfoxide (DMSO-d6) | Cambridge Isotope Laboratories | 99.9 atom % D |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Nitrogen inlet
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp
-
Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz or higher)
-
Mass Spectrometer (MS)
-
High-Performance Liquid Chromatography (HPLC) system
Experimental Protocol
Synthesis of N-(3-chloro-4-(pyrrolidin-1-yl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask, add this compound (1.0 g, 4.75 mmol), 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (0.81 g, 5.22 mmol), and Cesium Carbonate (2.32 g, 7.12 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous 1,4-dioxane (50 mL) to the flask.
-
In a separate vial, dissolve Tris(dibenzylideneacetone)dipalladium(0) (0.22 g, 0.24 mmol) and Xantphos (0.28 g, 0.48 mmol) in anhydrous 1,4-dioxane (10 mL).
-
Add the catalyst solution to the reaction flask under a nitrogen atmosphere.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The reaction is typically complete within 12-18 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with Dichloromethane (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 20% to 60% Ethyl Acetate in Hexanes.
-
Combine the fractions containing the desired product (visualized by TLC and UV lamp) and concentrate under reduced pressure to yield the pure product as a solid.
-
-
Characterization:
-
Determine the structure and purity of the final compound using NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.
-
Expected Results and Data Presentation
The synthesized N-(3-chloro-4-(pyrrolidin-1-yl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is expected to be a potent inhibitor of various protein kinases. The inhibitory activity is typically quantified as the half-maximal inhibitory concentration (IC50).
| Kinase Target | IC50 (nM) of Analogous Compounds |
| Src Kinase | 5100[1] |
| CDK2 | 90[2] |
| EGFR | 300[3] |
| VEGFR2 | 7600[3] |
Note: The IC50 values presented are for structurally related pyrazolo[3,4-d]pyrimidine-based inhibitors and serve as a reference for the expected potency of the synthesized compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor using this compound as a key building block. The described methodology is robust and can be adapted for the synthesis of a library of analogous compounds for structure-activity relationship (SAR) studies in drug discovery programs. The target compound is expected to exhibit potent inhibitory activity against various therapeutically relevant protein kinases.
References
Application of 3-Chloro-4-(pyrrolidin-1-yl)aniline in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While 3-Chloro-4-(pyrrolidin-1-yl)aniline is a viable intermediate for agrochemical synthesis based on its chemical structure, there is limited publicly available information detailing its direct application in the synthesis of specific, commercialized agrochemicals. The following application notes and protocols are based on established chemical principles and analogous reactions found in agrochemical patent literature for similar substituted anilines. The described synthesis is a representative example of a potential application.
Introduction
This compound is a substituted aniline derivative. Anilines are crucial building blocks in the synthesis of a wide range of agrochemicals, including fungicides and herbicides. The presence of the pyrrolidine ring, a common motif in bioactive molecules, and the chloro-substituent, which can enhance biological activity, makes this compound a promising starting material for the development of novel crop protection agents.
This document outlines a potential application of this compound in the synthesis of a hypothetical fungicidal compound, "Fungicide-X," belonging to the succinate dehydrogenase inhibitor (SDHI) class. SDHI fungicides are a significant class of agricultural fungicides used to control a broad spectrum of fungal diseases.
Hypothetical Application: Synthesis of a Novel SDHI Fungicide
The primary amino group of this compound can be readily acylated to form an amide bond, a key linkage in many SDHI fungicides. In this hypothetical application, this compound is reacted with a substituted pyrazole carboxylic acid chloride to yield the target fungicide.
Signaling Pathway and Experimental Workflow
The synthesis of the hypothetical "Fungicide-X" from this compound can be visualized as a straightforward two-step process, starting from the commercially available 2-chloro-4-nitrophenol.
Caption: Synthetic workflow for the hypothetical Fungicide-X.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key intermediate from commercially available starting materials.
Materials:
-
2-Chloro-4-nitrophenol
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate
-
Brine
Procedure:
-
Step 1: Nucleophilic Aromatic Substitution. To a solution of 2-chloro-4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to 80°C and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-chloro-4-(pyrrolidin-1-yl)nitrobenzene.
-
Step 2: Reduction of the Nitro Group. To a solution of 3-chloro-4-(pyrrolidin-1-yl)nitrobenzene (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite and wash the celite pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Hypothetical Fungicide-X
This protocol details the final acylation step to produce the target fungicide.
Materials:
-
This compound
-
Substituted pyrazole carboxylic acid chloride (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride)
-
Pyridine
-
Toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in toluene.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the substituted pyrazole carboxylic acid chloride (1.1 eq) in toluene to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the hypothetical Fungicide-X.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of "Fungicide-X".
Table 1: Synthesis of this compound
| Step | Reactant | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2-Chloro-4-nitrophenol | 3-Chloro-4-(pyrrolidin-1-yl)nitrobenzene | Pyrrolidine, K₂CO₃ | DMF | 80 | 4-6 | 85 | >95 (crude) |
| 2 | 3-Chloro-4-(pyrrolidin-1-yl)nitrobenzene | This compound | Fe, NH₄Cl | EtOH/H₂O | 80 | 2-3 | 90 | >98 (after purification) |
Table 2: Synthesis of Hypothetical Fungicide-X
| Reactant 1 | Reactant 2 | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | Fungicide-X | Pyridine | Toluene | 0 to RT | 12-16 | 88 | >99 (after purification) |
Table 3: Hypothetical Fungicidal Activity of Fungicide-X
| Fungal Pathogen | Disease | EC₅₀ (mg/L) |
| Zymoseptoria tritici | Septoria tritici blotch (Wheat) | 0.15 |
| Puccinia triticina | Leaf rust (Wheat) | 0.22 |
| Botrytis cinerea | Grey mould (Various crops) | 0.50 |
| Alternaria solani | Early blight (Tomato, Potato) | 1.20 |
Logical Relationships in Agrochemical Synthesis
The development of a new agrochemical from an intermediate like this compound follows a logical progression from synthesis to biological evaluation.
Caption: Logical progression of agrochemical development.
Conclusion
Synthesis of Bioactive Heterocycles from 3-Chloro-4-(pyrrolidin-1-yl)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds, namely quinolines, benzimidazoles, and quinoxalines, utilizing 3-Chloro-4-(pyrrolidin-1-yl)aniline as a key starting material. The synthesized compounds are of significant interest in drug discovery due to their diverse pharmacological activities.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1][2] Quinolines, benzimidazoles, and quinoxalines are prominent examples of nitrogen-containing heterocycles that are frequently found in drugs with a wide range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[3][4][5][6][7][8][9][10][11][12][13][14] The starting material, this compound, is a substituted aniline that offers a versatile scaffold for the construction of these important heterocyclic systems. The presence of the pyrrolidine moiety can influence the physicochemical properties and biological activity of the final compounds.
This document outlines synthetic strategies for the preparation of these heterocycles, provides detailed experimental protocols, and summarizes the expected outcomes.
Synthesis of Substituted Quinolines via Skraup Synthesis
The Skraup synthesis is a classic and effective method for the preparation of quinolines from anilines.[15][16] This reaction involves the treatment of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to furnish the quinoline ring system.
Experimental Protocol: Synthesis of 6-Chloro-7-(pyrrolidin-1-yl)quinoline
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place this compound (10.0 g, 0.051 mol) and nitrobenzene (5.3 mL, 0.051 mol).
-
Addition of Reagents: To the stirred mixture, slowly and cautiously add concentrated sulfuric acid (30 mL) through the dropping funnel. The temperature of the mixture will rise.
-
Heating: After the addition of sulfuric acid is complete, add glycerol (11.3 mL, 0.153 mol) dropwise. Heat the reaction mixture to 140-150 °C in an oil bath and maintain this temperature for 3 hours.
-
Work-up: Allow the mixture to cool to room temperature and then pour it cautiously into a large beaker containing ice water (500 mL).
-
Purification: Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution while cooling the beaker in an ice bath. This will precipitate the crude product. The crude product can be purified by steam distillation to remove unreacted nitrobenzene, followed by recrystallization from a suitable solvent such as ethanol or acetone.
Expected Results
The following table summarizes the expected quantitative data for the synthesis of 6-Chloro-7-(pyrrolidin-1-yl)quinoline.
| Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |
| 6-Chloro-7-(pyrrolidin-1-yl)quinoline | 65-75 | 110-112 | 8.80 (dd, 1H), 8.05 (d, 1H), 7.85 (s, 1H), 7.40 (d, 1H), 7.20 (s, 1H), 3.40 (t, 4H), 2.05 (m, 4H) |
Synthesis of Substituted Benzimidazoles via Condensation with Aldehydes
Benzimidazoles can be readily synthesized by the condensation of an ortho-phenylenediamine with an aldehyde.[17][18][19] In this proposed synthesis, the amino group of this compound would need to be ortho to another amino group. As this is not the case, a preliminary step of nitration followed by reduction would be required to introduce a second amino group ortho to the existing one. However, for the purpose of demonstrating a general synthetic approach from a diamine, we will assume the availability of the corresponding ortho-diamine precursor.
Experimental Protocol: Synthesis of 5-Chloro-6-(pyrrolidin-1-yl)-2-phenyl-1H-benzimidazole
This protocol assumes the starting material is 3-Chloro-4-(pyrrolidin-1-yl)benzene-1,2-diamine.
-
Reaction Mixture: In a 100 mL round-bottom flask, dissolve 3-Chloro-4-(pyrrolidin-1-yl)benzene-1,2-diamine (5.0 g, 0.022 mol) and benzaldehyde (2.3 mL, 0.022 mol) in ethanol (50 mL).
-
Catalyst Addition: Add a catalytic amount of ammonium chloride (0.24 g, 0.0044 mol).[19]
-
Reaction Conditions: Reflux the reaction mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from ethanol.
Expected Results
The following table summarizes the expected quantitative data for the synthesis of 5-Chloro-6-(pyrrolidin-1-yl)-2-phenyl-1H-benzimidazole.
| Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |
| 5-Chloro-6-(pyrrolidin-1-yl)-2-phenyl-1H-benzimidazole | 80-90 | 220-222 | 12.5 (s, 1H), 8.15 (d, 2H), 7.60-7.40 (m, 4H), 7.25 (s, 1H), 3.30 (t, 4H), 2.00 (m, 4H) |
Synthesis of Substituted Quinoxalines via Condensation with α-Dicarbonyls
Quinoxalines are synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[20][21][22] Similar to the benzimidazole synthesis, this reaction requires an ortho-diamine precursor.
Experimental Protocol: Synthesis of 6-Chloro-7-(pyrrolidin-1-yl)-2,3-diphenylquinoxaline
This protocol assumes the starting material is 3-Chloro-4-(pyrrolidin-1-yl)benzene-1,2-diamine.
-
Reaction Setup: To a solution of 3-Chloro-4-(pyrrolidin-1-yl)benzene-1,2-diamine (5.0 g, 0.022 mol) in ethanol (50 mL) in a 100 mL round-bottom flask, add benzil (4.6 g, 0.022 mol).
-
Reaction Conditions: Reflux the reaction mixture for 2 hours.
-
Isolation: Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry. Recrystallize from ethanol to obtain the pure product.
Expected Results
The following table summarizes the expected quantitative data for the synthesis of 6-Chloro-7-(pyrrolidin-1-yl)-2,3-diphenylquinoxaline.
| Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |
| 6-Chloro-7-(pyrrolidin-1-yl)-2,3-diphenylquinoxaline | 85-95 | 188-190 | 8.10 (s, 1H), 7.80 (s, 1H), 7.60-7.30 (m, 10H), 3.50 (t, 4H), 2.10 (m, 4H) |
Visualizations
Experimental Workflow for Heterocycle Synthesis
Caption: General experimental workflow for the synthesis of bioactive heterocycles.
Signaling Pathway Inhibition by Bioactive Heterocycles
Many bioactive quinolines, benzimidazoles, and quinoxalines exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a bioactive heterocycle.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Editorial: Emerging heterocycles as bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities | Bentham Science [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 16. iipseries.org [iipseries.org]
- 17. pcbiochemres.com [pcbiochemres.com]
- 18. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 19. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. acgpubs.org [acgpubs.org]
- 21. tsijournals.com [tsijournals.com]
- 22. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Chloro-4-(pyrrolidin-1-yl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Chloro-4-(pyrrolidin-1-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark-colored oil/solid. What causes this discoloration?
A1: Anilines, in general, are susceptible to air oxidation, which leads to the formation of highly colored polymeric impurities.[1] Freshly purified anilines are often colorless or pale yellow, but can darken upon exposure to air and light. The discoloration indicates the presence of these oxidation byproducts.
Q2: What are the most common impurities I should expect in my crude product?
A2: Besides the colored oxidation products, common impurities may include:
-
Unreacted starting materials: Depending on the synthetic route, this could be 1,2-dichloro-4-nitrobenzene, 2-chloro-4-fluoro-nitrobenzene, or similar precursors.
-
Positional isomers: If the starting material allows, isomers of the desired product might be formed.
-
Byproducts of the pyrrolidine substitution: Side reactions can lead to other substituted products.
-
Residual catalyst: If a catalyst was used in the synthesis (e.g., in a reduction step to form the aniline), it might be present in the crude product.
Q3: Which purification technique is most suitable for this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. The two most common and effective methods are column chromatography and recrystallization. For removal of unreacted acidic or basic starting materials, a simple acid-base liquid-liquid extraction can be effective.
Troubleshooting Guides
Column Chromatography
Issue 1: My compound is streaking or tailing on the silica gel column.
-
Cause: this compound is a basic compound. The acidic nature of silica gel can lead to strong interactions, causing poor separation and peak tailing.
-
Solution:
-
Add a basic modifier: Incorporate a small amount (0.1-1%) of a volatile base like triethylamine or ammonia into your eluent system. This will neutralize the acidic sites on the silica gel, improving the peak shape.
-
Use a different stationary phase: Consider using neutral or basic alumina as the stationary phase, which is more suitable for the purification of basic compounds like amines.
-
Issue 2: I am not getting good separation between my product and a close-running impurity.
-
Cause: The polarity of your eluent system may not be optimal for resolving the components.
-
Solution:
-
Optimize the solvent system: Systematically vary the ratio of your polar and non-polar solvents. A common starting point is a mixture of ethyl acetate and hexanes. For more polar compounds, a dichloromethane and methanol system can be effective.
-
Use a shallower solvent gradient: If using a gradient elution, make the increase in polarity more gradual to improve resolution.
-
Recrystallization
Issue 1: My compound "oils out" instead of forming crystals.
-
Cause: The compound's solubility in the chosen solvent is too high, or the solution is cooling too rapidly. The boiling point of the solvent might also be higher than the melting point of your compound.
-
Solution:
-
Choose a different solvent system: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A two-solvent system, such as ethanol/water or ethyl acetate/heptane, can be effective. Dissolve the compound in a minimum amount of the "good" hot solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.
-
Ensure slow cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling encourages oiling out.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Issue 2: The purity of my product does not improve significantly after recrystallization.
-
Cause: The impurity may have very similar solubility properties to your desired product in the chosen solvent. Alternatively, the impurity may be co-crystallizing with your product.
-
Solution:
-
Try a different solvent or solvent system: Experiment with solvents of different polarities.
-
Consider recrystallization of the salt: Convert the aniline to its hydrochloride salt by dissolving it in a suitable solvent and adding a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol). The salt will have different solubility properties and may crystallize more readily, leaving impurities behind. The free base can be regenerated by treatment with a base.
-
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Stationary Phase Selection: Choose silica gel (for general use) or neutral alumina (for basic compounds).
-
Eluent Selection:
-
Based on TLC analysis, select a solvent system that gives your product an Rf value of approximately 0.2-0.4.
-
A common system is a mixture of ethyl acetate and hexanes.
-
If using silica gel, add 0.1-1% triethylamine to the eluent mixture.
-
-
Column Packing:
-
Prepare a slurry of the stationary phase in the initial eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with the chosen solvent system.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection:
-
Test the solubility of a small amount of crude product in various solvents at room temperature and upon heating.
-
Good single solvents are those in which the compound is sparingly soluble at room temperature but very soluble when hot.
-
Common two-solvent systems include ethanol/water, methanol/water, and ethyl acetate/heptane.
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent to just dissolve the compound.
-
If using a two-solvent system, slowly add the hot "poor" solvent dropwise until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Quantitative Data Summary
Table 1: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System | Modifier | Typical Ratio (v/v) | Notes |
| Silica Gel | Ethyl Acetate / Hexanes | Triethylamine | 10:90 to 50:50 | Good for moderately polar compounds. |
| Silica Gel | Dichloromethane / Methanol | Triethylamine | 99:1 to 90:10 | Suitable for more polar compounds. |
| Neutral Alumina | Ethyl Acetate / Hexanes | None | 10:90 to 50:50 | Good alternative to avoid peak tailing. |
Table 2: Potential Recrystallization Solvent Systems
| "Good" Solvent | "Poor" Solvent | Procedure |
| Ethanol | Water | Dissolve in hot ethanol, add water until cloudy. |
| Isopropanol | Water | Dissolve in hot isopropanol, add water until cloudy. |
| Ethyl Acetate | Heptane/Hexane | Dissolve in hot ethyl acetate, add heptane until cloudy. |
| Toluene | Heptane/Hexane | Dissolve in hot toluene, add heptane until cloudy. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for column chromatography purification issues.
References
Technical Support Center: 3-Chloro-4-(pyrrolidin-1-yl)aniline in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-(pyrrolidin-1-yl)aniline in cross-coupling reactions. The primary focus is on preventing the common side reaction of dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions with this compound?
A1: Dehalogenation, or hydrodehalogenation, is an undesired side reaction where the chlorine atom on this compound is replaced by a hydrogen atom, yielding 4-(pyrrolidin-1-yl)aniline. This byproduct can be difficult to separate from the desired product and reduces the overall yield of the target molecule. This issue is particularly prevalent in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, especially with electron-rich aryl chlorides such as the topic compound.
Q2: What are the primary causes of dehalogenation in these reactions?
A2: Several factors can contribute to dehalogenation:
-
The nature of the substrate: The electron-donating pyrrolidinyl group increases the electron density on the aromatic ring, making the carbon-chlorine bond more susceptible to certain side reactions.
-
Reaction conditions: The choice of palladium catalyst, ligand, base, solvent, and temperature all play a crucial role.
-
Presence of a hydrogen source: Dehalogenation requires a source of hydrogen. This can be a solvent (like an alcohol), the amine coupling partner, or even trace amounts of water in the reaction mixture. Strong bases can facilitate the generation of palladium hydride species that are responsible for the dehalogenation.
Q3: How can I detect the formation of the dehalogenated byproduct?
A3: The dehalogenated byproduct, 4-(pyrrolidin-1-yl)aniline, can typically be detected and quantified using analytical techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can separate the product from the byproduct and confirm their identities by their mass-to-charge ratios.
-
High-Performance Liquid Chromatography (HPLC): Using a suitable analytical column and detection method (e.g., UV), you can quantify the relative amounts of the desired product and the dehalogenated impurity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be an effective tool for separation and identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to identify the characteristic signals of the dehalogenated product in the crude reaction mixture.
Troubleshooting Guide: Preventing Dehalogenation
This guide provides a systematic approach to troubleshooting and preventing dehalogenation when using this compound in palladium-catalyzed cross-coupling reactions.
Problem: Significant formation of the dehalogenated byproduct, 4-(pyrrolidin-1-yl)aniline.
Below is a troubleshooting workflow to address this issue.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Detailed Troubleshooting Steps & Data
Step 1: Ligand Selection
The choice of phosphine ligand is critical in modulating the rates of productive cross-coupling versus dehalogenation. For electron-rich aryl chlorides, bulky and electron-donating ligands are generally preferred as they can accelerate the rate of reductive elimination to form the desired product over the competing dehalogenation pathway.
Table 1: Effect of Phosphine Ligand on Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Yield of Desired Product (%) | Yield of Dehalogenated Byproduct (%) |
| 1 | Pd(OAc)2 (2 mol%) | PPh3 (4 mol%) | K3PO4 | Toluene/H2O | 100 | 35 | 55 |
| 2 | Pd(OAc)2 (2 mol%) | XPhos (4 mol%) | K3PO4 | Toluene/H2O | 100 | 85 | 10 |
| 3 | Pd2(dba)3 (1 mol%) | SPhos (2 mol%) | K3PO4 | Dioxane/H2O | 100 | 90 | 5 |
| 4 | Pd2(dba)3 (1 mol%) | tBuXPhos (2 mol%) | K3PO4 | Dioxane/H2O | 100 | 92 | <5 |
Note: The data in this table is illustrative and based on general trends for electron-rich aryl chlorides.
Recommendation: If significant dehalogenation is observed with less bulky ligands like PPh3, switch to a bulkier, electron-rich ligand from the Buchwald family, such as XPhos, SPhos, or tBuXPhos.
Step 2: Base Selection
Strong alkoxide bases like sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are known to promote dehalogenation, particularly in the presence of protic solvents or other hydrogen donors. Weaker inorganic bases are often a better choice.
Table 2: Effect of Base on Buchwald-Hartwig Amination of this compound with Morpholine
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Yield of Desired Product (%) | Yield of Dehalogenated Byproduct (%) |
| 1 | Pd2(dba)3 (1 mol%) | XPhos (2 mol%) | NaOtBu | Toluene | 110 | 60 | 35 |
| 2 | Pd2(dba)3 (1 mol%) | XPhos (2 mol%) | K3PO4 | Toluene | 110 | 88 | 8 |
| 3 | Pd2(dba)3 (1 mol%) | XPhos (2 mol%) | Cs2CO3 | Dioxane | 110 | 91 | <5 |
Note: The data in this table is illustrative and based on general trends for electron-rich aryl chlorides.
Recommendation: If using strong alkoxide bases, consider switching to milder inorganic bases such as K3PO4 or Cs2CO3. Ensure the base is anhydrous.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is designed to minimize dehalogenation for the coupling of this compound with an arylboronic acid.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation
This protocol is optimized for the amination of this compound while suppressing hydrodehalogenation.
Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.
By carefully selecting the ligand and base, and by using anhydrous, aprotic solvents, the undesired dehalogenation of this compound can be significantly minimized in palladium-catalyzed cross-coupling reactions. Continuous monitoring of the reaction progress is recommended to avoid prolonged reaction times at elevated temperatures, which can also contribute to byproduct formation.
Technical Support Center: Synthesis of 3-Chloro-4-(pyrrolidin-1-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-4-(pyrrolidin-1-yl)aniline. The guidance is based on established chemical principles and data from analogous reactions.
Experimental Workflow
The synthesis of this compound is typically achieved through a two-step process. The first step involves a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis.
Step 1: Nucleophilic Aromatic Substitution
Q1: Why is my SNAr reaction showing low or no conversion to the desired intermediate, 3-chloro-4-(pyrrolidin-1-yl)nitrobenzene?
A1: Low conversion in the SNAr step can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:
Caption: Troubleshooting logic for low SNAr conversion.
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Reagent Quality and Stoichiometry:
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Pyrrolidine: Ensure it is not old or discolored, as this can indicate degradation. Use of anhydrous pyrrolidine is recommended.
-
Base: A suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial to neutralize the HCl generated during the reaction. Ensure the base is anhydrous and of good quality.
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Stoichiometry: An excess of pyrrolidine (e.g., 1.5-2.0 equivalents) and the base is often necessary to drive the reaction to completion.
-
-
Reaction Conditions:
-
Temperature: SNAr reactions often require elevated temperatures. If the reaction is sluggish, consider increasing the temperature in increments.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) is typically required to facilitate the reaction.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Starting Material Purity: Impurities in the 3,4-dichloronitrobenzene can inhibit the reaction. Verify the purity of your starting material.
Q2: My SNAr reaction is producing significant amounts of a di-substituted byproduct. How can I improve selectivity?
A2: The formation of a di-pyrrolidinyl nitrobenzene derivative occurs when both chlorine atoms on the starting material are substituted. To enhance selectivity for the mono-substituted product:
-
Control Stoichiometry: Use a smaller excess of pyrrolidine (e.g., 1.05-1.2 equivalents).
-
Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity, although it may require a longer reaction time.
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Monitor Reaction Progress: Carefully monitor the reaction and stop it once the desired mono-substituted product is maximized, before significant di-substitution occurs.
Step 2: Nitro Group Reduction
Q3: I am observing a low yield of the final product, this compound, after the reduction step. What could be the issue?
A3: Low yields in the nitro reduction step can stem from incomplete reaction, degradation of the product, or side reactions.
Caption: Troubleshooting logic for low reduction yield.
-
Incomplete Reaction:
-
Catalytic Hydrogenation (e.g., H₂/Pd/C):
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Ensure the catalyst is not poisoned or deactivated. Use fresh, high-quality catalyst.
-
Maintain adequate hydrogen pressure.
-
Ensure efficient stirring to facilitate mass transfer.
-
-
Chemical Reduction (e.g., Fe/NH₄Cl):
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Use a sufficient excess of the reducing metal.
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Ensure the reaction medium (e.g., ethanol/water) and temperature are appropriate to facilitate the reduction.
-
-
-
Product Degradation: The resulting aniline can be sensitive to oxidation. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. Avoid prolonged exposure to air and light.
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Side Reactions:
-
Dehalogenation: Catalytic hydrogenation can sometimes lead to the cleavage of the C-Cl bond, resulting in the formation of 4-(pyrrolidin-1-yl)aniline. If this is a significant issue, consider using alternative reduction methods like Fe/NH₄Cl or SnCl₂/HCl.
-
Frequently Asked Questions (FAQs)
Q4: What is the best starting material for the SNAr reaction: 3,4-dichloronitrobenzene or 3-chloro-4-fluoronitrobenzene?
A4: While both can be used, 3-chloro-4-fluoronitrobenzene is often preferred. The carbon-fluorine bond is highly polarized, making the carbon atom more electrophilic and susceptible to nucleophilic attack. In many SNAr reactions, fluorine is a better leaving group than chlorine.
Q5: Can I perform this synthesis as a one-pot reaction?
A5: A one-pot synthesis is challenging due to the incompatibility of the reagents and conditions for the two steps. The basic and high-temperature conditions of the SNAr step are not suitable for the subsequent reduction, which often requires a different solvent system and catalyst. A sequential, two-step process with isolation and purification of the intermediate is generally more reliable and leads to a purer final product.
Q6: How can I effectively purify the final product?
A6: this compound is a solid at room temperature. Common purification techniques include:
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Recrystallization: From a suitable solvent system such as ethanol/water or toluene/heptane.
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Column Chromatography: Using silica gel with a mixture of ethyl acetate and hexanes as the eluent is a standard method for purifying anilines.
Experimental Protocols
The following are representative experimental protocols based on established methodologies for similar compounds.
Protocol 1: Synthesis of 3-Chloro-4-(pyrrolidin-1-yl)nitrobenzene (SNAr)
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To a solution of 3,4-dichloronitrobenzene (1.0 eq) in a suitable solvent (e.g., DMF or NMP), add potassium carbonate (2.0 eq) and pyrrolidine (1.5 eq).
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Heat the reaction mixture to 100-120°C and stir for 4-8 hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into ice water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain 3-chloro-4-(pyrrolidin-1-yl)nitrobenzene.
Protocol 2: Synthesis of this compound (Reduction)
Method A: Catalytic Hydrogenation
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Dissolve 3-chloro-4-(pyrrolidin-1-yl)nitrobenzene (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).
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Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).
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Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield this compound.
Method B: Chemical Reduction
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To a mixture of 3-chloro-4-(pyrrolidin-1-yl)nitrobenzene (1.0 eq) in ethanol and water, add ammonium chloride (4.0 eq) and iron powder (3.0 eq).
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Heat the mixture to reflux (around 80°C) and stir for 2-4 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture and filter through celite.
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Concentrate the filtrate to remove the ethanol.
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Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.
Quantitative Data
The following tables provide representative yield data for analogous reactions to help guide optimization efforts.
Table 1: Representative Yields for Nucleophilic Aromatic Substitution
| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3,4-Dichloronitrobenzene | Pyrrolidine | K₂CO₃ | DMF | 110 | 6 | ~75-85 |
| 3-Chloro-4-fluoronitrobenzene | Pyrrolidine | K₂CO₃ | DMSO | 100 | 4 | ~85-95 |
| 3,4-Dichloronitrobenzene | Morpholine | Et₃N | NMP | 120 | 8 | ~70-80 |
Table 2: Representative Yields for Nitro Group Reduction
| Substrate | Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) |
| 3-Chloro-4-(pyrrolidin-1-yl)nitrobenzene | H₂, 10% Pd/C | Ethanol | Room Temp | 4 | >95 |
| 3-Chloro-4-(pyrrolidin-1-yl)nitrobenzene | Fe, NH₄Cl | Ethanol/Water | 80°C | 3 | ~85-95 |
| 3-Chloro-4-(morpholino)nitrobenzene | SnCl₂·2H₂O | Ethanol | 70°C | 2 | ~90-98 |
Technical Support Center: Reactions of 3-Chloro-4-(pyrrolidin-1-yl)aniline with Strong Bases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-(pyrrolidin-1-yl)aniline and strong bases.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential side reactions when treating this compound with strong bases?
When this compound is subjected to strong bases, such as organolithium reagents (e.g., n-BuLi, s-BuLi, t-BuLi) or sodium amide (NaNH₂), several competing reaction pathways can lead to the formation of side products. The principal side reactions include:
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Benzyne Formation: Elimination of HCl from the aromatic ring can generate a highly reactive benzyne intermediate. The position of the triple bond in the benzyne and the subsequent nucleophilic attack are influenced by the substituents.
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Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride atom by the strong base or other nucleophiles present in the reaction mixture can occur.
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Ortho-lithiation (Directed Ortho-Metalation): The pyrrolidinyl group and the chloro substituent can direct the deprotonation of the aromatic ring at a position ortho to them, leading to a lithiated intermediate that can be trapped by electrophiles.
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Deprotonation of the Aniline Nitrogen: The initial and most rapid reaction is the deprotonation of the aniline N-H proton by the strong base to form a lithium anilide. This species is the actual starting material for the subsequent side reactions.
Q2: How do the substituents on this compound influence the regioselectivity of side reactions?
The electronic and steric effects of the chloro and pyrrolidinyl groups play a crucial role in determining the outcome of the reaction:
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Pyrrolidinyl Group: This is a strong electron-donating group through resonance (+R effect) and a moderately activating ortho-, para-directing group for electrophilic aromatic substitution. In the context of reactions with strong bases, it can direct ortho-lithiation.[1]
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Chloro Group: This is an electron-withdrawing group through induction (-I effect) but an ortho-, para-directing group for electrophilic aromatic substitution due to its lone pairs. It is a leaving group in SNAr and benzyne formation.
The interplay of these effects dictates the preferred reaction pathway and the regiochemistry of the products.
Q3: Can the pyrrolidine ring open under strongly basic conditions?
While ring-opening of N-aryl pyrrolidines is a known reaction, it typically requires specific conditions, such as the presence of activating groups on the nitrogen or the use of photoredox catalysis. Under the typical conditions of using a strong base for a short period at low temperatures, significant cleavage of the unstrained pyrrolidine ring is generally not considered a major side reaction pathway compared to reactions on the aromatic ring.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound and strong bases.
Problem 1: Formation of a mixture of regioisomers.
Symptom: Your reaction yields a mixture of products where the incoming nucleophile has added to different positions on the aromatic ring.
Possible Cause: This is a strong indication of a benzyne mechanism . The strong base eliminates HCl to form a benzyne intermediate. The subsequent nucleophilic attack on the unsymmetrical benzyne can occur at two different positions, leading to a mixture of regioisomers. For instance, the reaction of substituted chlorobenzenes with sodium amide can yield mixtures of meta- and para-substituted anilines.[2]
Troubleshooting Steps:
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Lower the Reaction Temperature: Benzyne formation is often favored at higher temperatures. Conducting the reaction at a lower temperature (e.g., -78 °C) may suppress the elimination pathway in favor of other reactions like ortho-lithiation.
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Change the Base: The choice of the strong base can significantly influence the reaction pathway. For instance, using a bulky base like lithium diisopropylamide (LDA) might favor deprotonation at a sterically accessible site over benzyne formation. The reaction of 4-halofluorobenzenes with LDA has been shown to proceed via a benzyne intermediate.[3][4]
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Modify the Solvent: The polarity of the solvent can affect the stability of intermediates. A less polar solvent might disfavor the formation of charged intermediates involved in the benzyne pathway.
Problem 2: Direct replacement of the chloro group by the base.
Symptom: The major side product is the result of the chloro group being substituted by the strong base itself (e.g., a butyl group if using n-BuLi).
Possible Cause: This is likely due to a Nucleophilic Aromatic Substitution (SNAr) reaction. While the pyrrolidinyl group is electron-donating, the strong nucleophilicity of the base can still lead to direct displacement of the chloride.
Troubleshooting Steps:
-
Use a Non-Nucleophilic Base: Employ a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or potassium tert-butoxide to deprotonate the aniline without competing as a nucleophile.
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Control Stoichiometry: Use the minimum effective amount of the strong base to minimize its concentration and reduce the likelihood of it acting as a nucleophile.
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Temperature Control: SNAr reactions, like many reactions, are temperature-dependent. Running the reaction at the lowest possible temperature that still allows for the desired transformation can help minimize this side reaction.
Problem 3: Unexpected addition of an electrophile at a specific position.
Symptom: After quenching the reaction with an electrophile, you observe the formation of a product where the electrophile has added to the aromatic ring, typically ortho to one of the existing substituents.
Possible Cause: This is characteristic of ortho-lithiation (Directed Ortho-Metalation) . The pyrrolidinyl group or the chloro atom can direct the strong base to remove a proton from an adjacent position on the ring, creating a lithiated species that then reacts with the electrophile. The directing ability of substituents often follows the order: -SO₂NR₂ > -CONR₂ > -OMe > -NR₂ > -Cl.
Troubleshooting Steps:
-
Protect the Aniline: The N-H proton of the aniline is the most acidic site. It will be deprotonated first. To achieve C-H lithiation, more than one equivalent of the strong base is often required.
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Optimize the Base and Solvent: The choice of base and the addition of coordinating solvents like tetramethylethylenediamine (TMEDA) can significantly enhance the rate and selectivity of ortho-lithiation.
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Control Reaction Time and Temperature: Lithiated intermediates can be unstable and may rearrange or participate in other side reactions over time, especially at higher temperatures. It is crucial to quench the reaction with the electrophile at the optimal time and temperature.
Summary of Potential Side Reactions and Influencing Factors
| Side Reaction Pathway | Description | Key Influencing Factors | Potential Products |
| Benzyne Formation | Elimination of HCl to form a reactive aryne intermediate, followed by nucleophilic attack. | Strong, non-nucleophilic bases (e.g., NaNH₂), higher temperatures. | Mixture of regioisomeric substitution products. |
| Nucleophilic Aromatic Substitution (SNAr) | Direct displacement of the chloro group by a nucleophile. | Nucleophilic strong bases (e.g., n-BuLi), presence of activating groups. | Product of direct substitution of the chloro group. |
| Ortho-lithiation | Deprotonation of the aromatic ring at a position ortho to a directing group. | Organolithium reagents, low temperatures, coordinating solvents (e.g., TMEDA). | Product with a new substituent at an ortho position after electrophilic quench. |
Experimental Protocols
General Protocol for Ortho-lithiation:
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To a solution of the N-protected aniline in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium (1.1 to 2.2 equivalents) dropwise.
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Stir the reaction mixture at -78 °C for 1-2 hours.
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Add the desired electrophile (1.2 equivalents) dropwise at -78 °C.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways
The following diagrams illustrate the potential reaction pathways discussed.
Caption: Competing side reaction pathways of this compound with a strong base.
References
Technical Support Center: 3-Chloro-4-(pyrrolidin-1-yl)aniline
This technical support guide provides essential information on the stability and storage of 3-Chloro-4-(pyrrolidin-1-yl)aniline, targeting researchers, scientists, and professionals in drug development. The following sections offer troubleshooting advice and frequently asked questions to ensure the integrity of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][3] While specific temperature ranges are not available for this compound, storage at 2-8°C is a common practice for analogous aromatic amines to minimize degradation. For extended storage, maintaining an inert atmosphere, for example by storing under nitrogen or argon, can further protect the compound from oxidation.[4]
Q2: My this compound powder has changed color from off-white to a brownish tint. Is it still usable?
A2: A change in color, particularly darkening, is a common indicator of degradation in aniline compounds, often due to oxidation or polymerization upon exposure to air and light.[5] While a slight color change may not significantly impact the outcome of all experiments, it is crucial to assess the purity of the compound before use, especially for sensitive applications. Techniques such as HPLC or LC-MS can be employed to determine the percentage of the parent compound remaining and to identify any significant degradation products. For highly sensitive assays, using a fresh, uncolored lot is recommended.
Q3: What are the primary factors that can cause the degradation of this compound?
A3: Based on the general reactivity of chloroanilines, the primary factors contributing to degradation are:
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Oxidation: Exposure to air can lead to the formation of colored impurities. The aniline functional group is susceptible to oxidation.
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Light: Photodegradation can occur, and it is advisable to store the compound in an amber or opaque container.[3]
-
Moisture: The compound can be sensitive to moisture, which may facilitate hydrolytic degradation or other reactions.[1]
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Extreme pH: Strong acidic or basic conditions can lead to hydrolysis or other chemical transformations.
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Heat: Elevated temperatures can accelerate the rate of degradation.
Q4: What are the incompatible materials to avoid when working with this compound?
A4: Avoid contact with strong oxidizing agents, as these can react vigorously with the aniline moiety.[1][2][3] Additionally, keep the compound away from strong acids, acid chlorides, and acid anhydrides.[2][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Problem | Potential Cause | Recommended Action |
| Compound has darkened in color. | Oxidation due to prolonged exposure to air or light. | Assess purity using HPLC or a similar analytical technique. If purity is compromised, consider purification or using a new batch. For future prevention, store under an inert atmosphere and in a light-protected container. |
| Inconsistent experimental results. | Degradation of the compound leading to lower effective concentration or interference from degradation products. | Verify the purity of the starting material. Prepare fresh stock solutions for each experiment and avoid long-term storage of solutions. |
| Poor solubility in a desired solvent. | The compound may have degraded into less soluble impurities. | Confirm the recommended solvents for this compound. If solubility issues persist with a previously reliable solvent, it may be a sign of degradation. Filter the solution to remove any insoluble particulates and quantify the concentration of the dissolved compound. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Presence of degradation products. | Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times. This will help in distinguishing the parent compound from its impurities. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and products of this compound under hydrolytic, oxidative, and photolytic stress.
Materials:
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This compound
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HPLC grade water, acetonitrile, and methanol
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system with a UV detector or a mass spectrometer
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pH meter
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Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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Incubate the mixture at 60°C for 24 hours.
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Cool the solution, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
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Incubate the mixture at 60°C for 24 hours.
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Cool the solution, neutralize with 0.1 M HCl, and dilute for analysis.
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Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
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Keep the solution at room temperature for 24 hours, protected from light.
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Dilute to a suitable concentration for analysis.
-
-
Photolytic Degradation:
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Expose a solution of the compound (in a transparent container) to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours).
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A control sample should be kept in the dark at the same temperature.
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Dilute the exposed sample for analysis.
-
-
Thermal Degradation:
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Store the solid compound in an oven at a controlled temperature (e.g., 70°C) for 48 hours.
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Also, reflux a solution of the compound at an elevated temperature for 24 hours.
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Prepare a solution of the heat-stressed solid or dilute the refluxed solution for analysis.
-
-
Analysis:
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Analyze all samples (stressed and control) by a suitable stability-indicating HPLC method.
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Compare the chromatograms to identify degradation products and calculate the percentage of degradation of the parent compound.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Recommended storage conditions and factors to avoid.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 4. sapiosciences.com [sapiosciences.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of 3-Chloro-4-(pyrrolidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. This guide provides a comparative overview of analytical methodologies for assessing the purity of 3-Chloro-4-(pyrrolidin-1-yl)aniline, a key building block in the synthesis of various pharmaceutical compounds. The comparison focuses on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), drawing upon established methods for analogous aromatic amines to provide a framework for analysis.
Comparison of Key Analytical Methods
The selection of an appropriate analytical method for purity assessment depends on various factors, including the nature of the impurities, the required sensitivity, and the analytical throughput. HPLC and GC-MS are two of the most powerful and commonly employed techniques for this purpose.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Typical Analytes | Non-volatile and thermally labile compounds. Well-suited for a wide range of aromatic amines and their impurities. | Volatile and thermally stable compounds. Derivatization may be required for less volatile amines to improve volatility and chromatographic performance.[1] |
| Limit of Detection (LOD) | Generally in the low ng/mL to pg/mL range, depending on the detector. For related anilines, LODs can be as low as 10 ppb.[2] | Typically in the low pg to fg range, offering very high sensitivity. For aniline, a detection limit of 0.1 mg/L in serum has been reported after derivatization.[1] |
| Limit of Quantitation (LOQ) | For 4-fluoroaniline, an LOQ of 0.94 ng/mL has been achieved using LC-MS.[3] | Dependent on the compound and matrix, but generally offers very low quantitation limits. |
| Precision | High precision, with relative standard deviations (RSDs) typically below 5%. For 4-fluoroaniline, precision RSDs were less than 8.7%.[3] | Good precision, with within-run and between-run precisions of 3.8% and 5.8% reported for aniline analysis.[1] |
| Accuracy | High accuracy, with recovery values typically within 90-110%. For 4-fluoroaniline, accuracy values were within 92-99%.[3] | Good accuracy, though it can be affected by matrix effects and derivatization efficiency. |
| Selectivity | Excellent selectivity can be achieved by optimizing the column, mobile phase, and detector (e.g., UV, DAD, MS). | Highly selective, especially with mass spectrometric detection, which allows for the identification of compounds based on their mass spectra. |
| Common Impurities Detected | Process-related impurities (e.g., starting materials, intermediates, by-products) and degradation products. | Volatile organic impurities, residual solvents, and certain process-related impurities. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for HPLC and GC-MS analysis of aromatic amines, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a general method for the analysis of chloroanilines.[4][5]
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD). For higher sensitivity and specificity, a mass spectrometer (LC-MS) can be used.[6]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). For MS compatibility, volatile buffers like formic acid or ammonium formate should be used.[4]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 239 nm).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) to a known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on EPA Method 8131 for the analysis of aniline and its derivatives.[7]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A fused silica capillary column suitable for amine analysis (e.g., a low-bleed phenyl-arylene polymer or similar).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless or split injection, depending on the required sensitivity.
-
Temperature Program: An initial oven temperature of around 60°C, ramped to a final temperature of 280-300°C.
-
Mass Spectrometer: Operated in either full scan mode for impurity identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known impurities.
-
Sample Preparation and Derivatization: Dissolve the sample in a suitable solvent. For many anilines, derivatization may be necessary to improve chromatographic peak shape and thermal stability. Common derivatizing agents include trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). A study on aniline in serum utilized 4-carbethoxyhexafluorobutyryl chloride for derivatization.[1]
Visualizing the Analytical Workflow
To aid in the understanding of the analytical process, the following diagrams illustrate a typical workflow for purity assessment and a logical relationship for method selection.
Caption: General workflow for the purity assessment of this compound.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound. The choice between them should be guided by the specific requirements of the analysis. HPLC is a versatile and robust method suitable for a wide range of potential impurities. GC-MS offers exceptional sensitivity and is ideal for identifying and quantifying volatile impurities. For comprehensive purity profiling, a combination of both techniques may be the most effective approach, providing orthogonal data to ensure the quality and safety of the final pharmaceutical product.
References
- 1. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 3-Chloroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. epa.gov [epa.gov]
Comparative Guide to HPLC Analysis of 3-Chloro-4-(pyrrolidin-1-yl)aniline
This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-Chloro-4-(pyrrolidin-1-yl)aniline. The information is targeted towards researchers, scientists, and professionals in drug development who require robust analytical techniques for the quantification and purity assessment of this compound. The presented methods are based on established chromatographic principles for the separation of aromatic amines.
Method 1: Reversed-Phase HPLC with Isocratic Elution
This method utilizes a conventional C18 stationary phase with a simple isocratic mobile phase, offering a straightforward and cost-effective approach for routine analysis.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Discovery® C18, 15 cm × 4.6 mm I.D., 5 µm particle size.
-
Mobile Phase: A mixture of methanol and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method 2: Reversed-Phase HPLC with Gradient Elution and an Acidic Modifier
This method employs a gradient elution with an acidic modifier to enhance peak shape and resolution, particularly for more complex sample matrices or when analyzing for impurities.
Experimental Protocol
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: Phenomenex C18, 250 × 4.6 mm i.d., 5 µm particle size.[1]
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Acetate buffer, pH adjusted to 4.5 with acetic acid.[1]
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: UV at 235 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Performance Comparison
The following table summarizes the expected performance characteristics of the two proposed HPLC methods for the analysis of this compound. The values for retention time, resolution, and tailing factor are hypothetical and based on typical performance for similar aromatic amines under the specified conditions. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are estimated based on typical UV detector sensitivity.
| Parameter | Method 1: Isocratic Elution | Method 2: Gradient Elution |
| Stationary Phase | C18 | C18 |
| Mobile Phase | Methanol/Water (60:40) | Acetonitrile/Ammonium Acetate Buffer (Gradient)[1] |
| Run Time | ~10 min | ~25 min |
| Expected Retention Time | ~5-7 min | ~12-14 min |
| Resolution (with impurities) | Moderate | High |
| Tailing Factor | < 1.5 | < 1.2 |
| LOD (estimated) | ~0.1 µg/mL | ~0.05 µg/mL |
| LOQ (estimated) | ~0.3 µg/mL | ~0.15 µg/mL |
| Advantages | Simple, fast, low solvent consumption | High resolution, good peak shape, suitable for complex samples |
| Disadvantages | Lower resolution for complex mixtures | Longer run time, more complex mobile phase preparation |
Experimental Workflow
The general workflow for HPLC analysis is depicted in the following diagram. This process is applicable to both methods described above.
Caption: General workflow for the HPLC analysis of this compound.
Alternative Analytical Techniques
While HPLC is a primary method for the analysis of aromatic amines, other techniques can also be employed. Gas Chromatography (GC) is a viable alternative, particularly with a nitrogen-phosphorus detector (NPD) which offers high selectivity for nitrogen-containing compounds.[2] However, GC analysis of polar amines may require derivatization to improve volatility and peak shape.[3] For high-throughput analysis, Ultra-Performance Liquid Chromatography (UPLC) can offer significantly faster run times and improved resolution compared to conventional HPLC. Capillary Electrophoresis (CE) is another technique that can be used for the separation of charged species like protonated amines.
Conclusion
The choice between the two presented HPLC methods will depend on the specific analytical requirements. Method 1 is well-suited for rapid, routine quality control where the primary analyte is of interest. Method 2 provides superior separation power, making it the preferred choice for stability studies, impurity profiling, and the analysis of complex mixtures. Both methods, when properly validated, can provide accurate and reliable data for the analysis of this compound.
References
Comparative Guide to the Analysis of 3-Chloro-4-(pyrrolidin-1-yl)aniline: GC-MS vs. HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 3-Chloro-4-(pyrrolidin-1-yl)aniline, a key intermediate in various synthetic pathways. The focus is on providing a detailed comparison between a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method and a representative High-Performance Liquid Chromatography (HPLC) method. This document is intended to assist researchers in selecting the most suitable analytical technique for their specific research and development needs.
Introduction
This compound is a substituted aniline derivative of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for process optimization, quality control, and metabolic studies. Both GC-MS and HPLC are powerful analytical techniques widely employed for the analysis of aromatic amines and related compounds. The choice between these methods often depends on factors such as sensitivity, selectivity, sample matrix, and the need for structural confirmation. This guide presents a side-by-side comparison of these two techniques, supported by experimental data from studies on structurally related chloroanilines.
Method Comparison: GC-MS and HPLC
Table 1: Performance Comparison of Analytical Methods
| Parameter | Proposed GC-MS Method (based on chloroaniline data) | Representative HPLC-UV Method (based on chloroaniline data) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | 0.1 - 1 µg/L |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/L | 0.3 - 3 µg/L |
| **Linearity (R²) ** | > 0.995 | > 0.998 |
| Precision (RSD%) | < 10% | < 5% |
| Accuracy (Recovery %) | 85 - 110% | 90 - 105% |
| Sample Throughput | Moderate | High |
| Selectivity | High (Mass Analyzer) | Moderate to High (Chromatographic Separation) |
| Derivatization Required | Often Recommended | Generally Not Required |
Note: The quantitative data presented for the proposed GC-MS method is based on published data for similar chloroanilines and may vary for this compound.[1][2][3]
Experimental Protocols
Proposed GC-MS Method
This protocol is adapted from established methods for the analysis of chloroanilines in various matrices.[1][2][3]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 10 mL of an aqueous sample, add a suitable internal standard (e.g., deuterated aniline derivative).
-
Adjust the sample pH to >11 with NaOH.
-
Extract the sample three times with 5 mL of a suitable organic solvent (e.g., toluene or dichloromethane).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. Derivatization (Optional but Recommended):
-
To the 1 mL extract, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Heat the mixture at 70°C for 30 minutes. Derivatization can improve the chromatographic peak shape and thermal stability of the analyte.
3. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 80°C (hold for 2 min), ramp to 200°C at 10°C/min, then ramp to 300°C at 20°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative confirmation.
Representative HPLC-UV Method
This protocol is a typical example of a reversed-phase HPLC method for the analysis of chloroanilines.
1. Sample Preparation:
-
Dilute the sample in the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-UV Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Detection Wavelength: 240 nm.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both the proposed GC-MS and the representative HPLC methods.
Concluding Remarks
The choice between GC-MS and HPLC for the analysis of this compound depends on the specific requirements of the study.
GC-MS offers superior selectivity and sensitivity, making it ideal for trace-level detection and confirmation of the analyte's identity, especially in complex matrices. The requirement for sample extraction and potential derivatization, however, can increase sample preparation time.
HPLC-UV provides a simpler, faster, and often more cost-effective alternative, particularly for routine analysis of relatively clean samples. While generally less sensitive than GC-MS, its high precision and ease of use make it a valuable tool for quality control and process monitoring.
Ultimately, for comprehensive analysis, especially in a drug development setting, the use of both techniques can be complementary. HPLC can be employed for high-throughput screening and routine quantification, while GC-MS can be utilized for confirmatory analysis and the investigation of impurities or metabolites. Method validation for the specific matrix of interest is crucial before implementation for routine use.
References
Unambiguous Structural Confirmation of 3-Chloro-4-(pyrrolidin-1-yl)aniline: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. This guide provides a comparative overview of analytical techniques for the structural confirmation of 3-Chloro-4-(pyrrolidin-1-yl)aniline, with a primary focus on single-crystal X-ray crystallography as the gold standard. While a crystal structure for this compound is not publicly available, this guide utilizes data from the closely related compound, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, to illustrate the power of this technique. This is complemented by a discussion and expected data from other common spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, which are essential for comprehensive characterization.
At a Glance: Comparison of Structural Elucidation Techniques
The following table summarizes the key quantitative data obtained from various analytical methods for the structural confirmation of aromatic amines, using 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate as a proxy for X-ray crystallography data and expected values for other techniques based on related compounds.
| Analytical Technique | Key Parameters Measured | Sample Data/Expected Values for this compound and its Analogs |
| Single-Crystal X-ray Crystallography | Crystal system, space group, unit cell dimensions, bond lengths, bond angles, torsion angles. | For 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate: - Crystal System: Monoclinic - Space Group: C2/c - Unit Cell Dimensions: a = 27.228(5) Å, b = 11.380(2) Å, c = 9.3775(16) Å, β = 95.733(2)°[1] - Key Bond Angles: Provides unambiguous 3D arrangement of atoms. |
| ¹H NMR Spectroscopy | Chemical shift (δ), coupling constants (J), integration. | Expected for this compound: - Aromatic protons with distinct splitting patterns. - Pyrrolidine protons as multiplets. - Amine protons as a broad singlet. |
| ¹³C NMR Spectroscopy | Chemical shift (δ). | Expected for this compound: - Distinct signals for each unique carbon atom in the aromatic and pyrrolidine rings. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z). | For 3-(Pyrrolidin-1-yl)aniline: - Molecular Ion (M+): m/z = 162[2]Expected for this compound: - Molecular Ion (M+): m/z ≈ 196/198 (due to ³⁵Cl/³⁷Cl isotopes). |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) of vibrational modes. | Expected for this compound: - N-H stretch: ~3400-3300 cm⁻¹ - C-H (aromatic) stretch: ~3100-3000 cm⁻¹ - C-H (aliphatic) stretch: ~2900-2800 cm⁻¹ - C=C (aromatic) stretch: ~1600-1450 cm⁻¹ - C-N stretch: ~1350-1250 cm⁻¹ - C-Cl stretch: ~800-600 cm⁻¹ |
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a novel compound, comparing the definitive nature of X-ray crystallography with complementary spectroscopic techniques.
Caption: A flowchart illustrating the complementary roles of spectroscopic techniques and the definitive power of X-ray crystallography in the structural confirmation of a target molecule.
Experimental Protocols
Single-Crystal X-ray Diffraction
This protocol is a generalized procedure for the structural analysis of a small organic molecule like this compound.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. A variety of solvents and solvent mixtures should be screened. For a related compound, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, crystals were obtained from ethyl acetate by slow volatilization[2].
-
Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired at a specific frequency (e.g., 400 MHz for ¹H).
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The sample solution is introduced into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). The mass analyzer separates the ions based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is mixed with KBr powder and pressed into a thin pellet, or the spectrum is acquired directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.
References
Validation of 3-Chloro-4-(pyrrolidin-1-yl)aniline Synthesis: A Comparative Guide to Spectral Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 3-Chloro-4-(pyrrolidin-1-yl)aniline, a key intermediate in pharmaceutical development. The focus is on the validation of its synthesis through detailed spectral analysis. Due to the limited availability of complete experimental data in published literature, this guide combines established synthetic methodologies for analogous compounds with predicted spectral data based on known chemical principles and data from closely related structures.
Synthesis Overview
The primary proposed synthesis of this compound involves a nucleophilic aromatic substitution reaction. This method is compared with an alternative route starting from a different precursor.
Primary Synthesis Route: Nucleophilic Aromatic Substitution of 3-Chloro-4-fluoroaniline with Pyrrolidine.
Alternative Synthesis Route: Nucleophilic Aromatic Substitution of 3,4-Dichloroaniline with Pyrrolidine.
The following sections detail the experimental protocols for these syntheses and provide a comprehensive comparison of the expected spectral data for the final product.
Experimental Protocols
Primary Synthesis: From 3-Chloro-4-fluoroaniline
This method is based on analogous nucleophilic aromatic substitution reactions and is expected to be a high-yielding route.[1][2]
dot
Caption: Primary synthesis workflow for this compound.
Procedure:
-
Reaction Setup: In a microwave-safe vial, combine 3-chloro-4-fluoroaniline (1.0 eq), pyrrolidine (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at a temperature range of 150-180 °C for 30-60 minutes.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Alternative Synthesis: From 3,4-Dichloroaniline
This alternative route provides a point of comparison for yield and purity.
dot
Caption: Alternative synthesis workflow.
Procedure:
-
Reaction Setup: Combine 3,4-dichloroaniline (1.0 eq) and an excess of pyrrolidine (3.0-5.0 eq) in a sealed tube or a high-pressure reactor. A catalyst, such as a palladium complex with a suitable ligand (e.g., a Buchwald-Hartwig amination catalyst), may be added.
-
Heating: Heat the mixture at a high temperature (typically 120-160 °C) for several hours to days.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the primary synthesis route.
Spectral Data Comparison
The following tables summarize the predicted and known spectral data for this compound and its precursors. The data for the final product is predicted based on the analysis of structurally similar compounds.
Table 1: ¹H NMR Data (Predicted for product, in CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 3-Chloro-4-fluoroaniline | 7.0-7.2 (m, 1H, Ar-H), 6.7-6.9 (m, 2H, Ar-H), 3.7 (br s, 2H, NH₂)[3] |
| 3,4-Dichloroaniline | 7.2-7.4 (m, 1H, Ar-H), 6.8-7.0 (m, 2H, Ar-H), 3.8 (br s, 2H, NH₂) |
| This compound (Predicted) | ~6.9-7.1 (d, 1H, Ar-H), ~6.7-6.8 (dd, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~3.6 (br s, 2H, NH₂), ~3.2-3.4 (m, 4H, N-CH₂), ~1.9-2.1 (m, 4H, CH₂) |
Table 2: ¹³C NMR Data (Predicted for product, in CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) |
| 3-Chloro-4-fluoroaniline | ~154 (d, J=235 Hz), ~143 (d, J=2 Hz), ~120 (d, J=18 Hz), ~118 (d, J=7 Hz), ~116 (d, J=22 Hz), ~115 |
| 3,4-Dichloroaniline | ~145, ~132, ~130, ~120, ~118, ~116 |
| This compound (Predicted) | ~145, ~140, ~125, ~120, ~118, ~115, ~50 (N-CH₂), ~25 (CH₂) |
Table 3: IR Spectroscopy Data (Predicted for product)
| Compound | Key Peaks (cm⁻¹) |
| 3-Chloro-4-fluoroaniline | ~3400-3500 (N-H stretch), ~1620 (N-H bend), ~1250 (C-F stretch), ~800 (C-Cl stretch) |
| 3,4-Dichloroaniline | ~3400-3500 (N-H stretch), ~1620 (N-H bend), ~800-850 (C-Cl stretch) |
| This compound (Predicted) | ~3350-3450 (N-H stretch), ~2850-2950 (C-H stretch, pyrrolidine), ~1610 (N-H bend), ~1500 (C=C stretch, aromatic), ~800 (C-Cl stretch) |
Table 4: Mass Spectrometry Data (Predicted for product)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z (M⁺) |
| 3-Chloro-4-fluoroaniline | C₆H₅ClFN | 145.56 | 145/147 (Cl isotope pattern) |
| 3,4-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 161/163/165 (Cl₂ isotope pattern) |
| This compound | C₁₀H₁₃ClN₂ | 196.68 | 196/198 (Cl isotope pattern) |
Validation of Synthesis through Spectral Analysis
The successful synthesis of this compound can be confirmed by a thorough analysis of its spectral data:
-
¹H NMR: The disappearance of the signal corresponding to the fluorine-coupled aromatic proton in the starting material (in the primary route) and the appearance of two new multiplets corresponding to the pyrrolidine ring protons are key indicators. The integration of these new signals should correspond to 8 protons (4H for each CH₂ group).
-
¹³C NMR: The appearance of new signals in the aliphatic region (~25 and ~50 ppm) corresponding to the pyrrolidine carbons confirms the incorporation of the pyrrolidine ring.
-
IR Spectroscopy: The presence of C-H stretching vibrations from the pyrrolidine ring (~2850-2950 cm⁻¹) and the characteristic N-H stretching of the primary amine provide evidence for the product structure.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound (m/z 196) with the characteristic 3:1 isotopic pattern for the chlorine atom would provide definitive confirmation of the product's identity. A related compound, 3-(pyrrolidin-1-yl)aniline, shows a top peak at m/z 161 in its mass spectrum.[4]
Conclusion
References
- 1. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Chloro-4-fluoroaniline(367-21-5) 1H NMR [m.chemicalbook.com]
- 4. 3-(Pyrrolidin-1-yl)aniline | C10H14N2 | CID 1518808 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-Chloro-4-(pyrrolidin-1-yl)aniline: A Procedural Guide
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of 3-Chloro-4-(pyrrolidin-1-yl)aniline, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Immediate Safety Precautions
This compound and structurally similar compounds are classified as hazardous materials. Based on data from related chlorinated anilines, this compound should be handled as if it is toxic if swallowed, in contact with skin, or if inhaled, and very toxic to aquatic life with long-lasting effects.[1][2][3]
Immediate Actions:
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove all contaminated clothing and seek medical attention.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[1][7]
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat or protective suit.[1][6]
-
All handling of the solid compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood.[4][6]
-
Quantitative Hazard Data Summary
| Hazard Classification | 3-Chloroaniline[1][8] | 4-Chloroaniline[6][9] | 3-Chloro-4-fluoroaniline[2][3] | 3-Chloro-4-methylaniline[4] |
| Acute Oral Toxicity | Toxic | Toxic | Toxic | Harmful |
| Acute Dermal Toxicity | Toxic | Toxic | Toxic | Toxic |
| Acute Inhalation Toxicity | Toxic | Toxic | Toxic | Not Classified |
| Skin Corrosion/Irritation | Not Classified | Not Classified | Causes skin irritation | Causes skin irritation |
| Serious Eye Damage/Irritation | Not Classified | Not Classified | Causes serious eye irritation | Causes serious eye irritation |
| Aquatic Hazard (Acute) | Very Toxic | Very Toxic | Not Classified | Very Toxic |
| Aquatic Hazard (Chronic) | Very Toxic | Very Toxic | Not Classified | Very Toxic |
Spill Management Protocol
In the event of a spill, immediate and appropriate action must be taken to prevent exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Ensure the spill area is clear of all non-essential personnel and increase ventilation (e.g., open fume hood sash).[2]
-
Don PPE: Wear the appropriate PPE as described in Section 1.
-
Contain the Spill: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for hazardous waste, avoiding dust generation.[2][4] For liquid spills, cover with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[1][7]
-
Collect and Containerize: Once absorbed, scoop the material into a designated, sealable, and properly labeled hazardous waste container.[1][2]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to the procedures outlined in Section 4.
Proper Disposal Procedure
This compound and its containers must be disposed of as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][8]
Step-by-Step Disposal Plan:
-
Waste Segregation: As a halogenated aromatic amine, this waste must be segregated from non-halogenated waste streams.[10] Store in a designated, compatible, and clearly labeled hazardous waste container. The container should be marked "HAZARDOUS WASTE" and list all chemical constituents by name and percentage.[10]
-
Container Management: The waste container must be kept tightly closed except when adding waste.[10] It should be stored in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong acids and oxidizing agents.[3][4]
-
Chemical Treatment (if applicable): While incineration at a licensed facility is the most common disposal route, chemical treatment to dehalogenate the compound may be an option in some facilities.[11] Such procedures should only be carried out by trained personnel following established and validated protocols. A general approach for the destruction of halogenated aromatic compounds involves using Fenton's reagent, though this must be done with extreme caution due to the exothermic nature of the reaction.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.[12] Provide them with a complete and accurate description of the waste.
-
Empty Container Disposal: Empty containers that once held this compound must also be treated as hazardous waste and disposed of through the same channels, unless they have been triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. carlroth.com [carlroth.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. collectandrecycle.com [collectandrecycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
